4-((Chloromethyl)sulfonyl)-1,4-thiazepane
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Overview
Description
4-((Chloromethyl)sulfonyl)-1,4-thiazepane is a heterocyclic compound containing a thiazepane ring substituted with a chloromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazepane derivative with chloromethyl sulfone in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-((Chloromethyl)sulfonyl)-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
4-((Chloromethyl)sulfonyl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((Chloromethyl)sulfonyl)-1,4-thiazepane involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, while the thiazepane ring can provide structural stability and specificity. The compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
4-((Chloromethyl)sulfonyl)-1,4-thiazepane: Unique due to its specific substitution pattern and ring structure.
Thiazepane derivatives: Compounds with similar ring structures but different substituents.
Sulfonyl-containing heterocycles: Compounds with sulfonyl groups attached to various heterocyclic rings.
Uniqueness
This compound stands out due to its combination of a thiazepane ring and a chloromethylsulfonyl group, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C6H12ClNO2S2 |
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Molecular Weight |
229.8 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-1,4-thiazepane |
InChI |
InChI=1S/C6H12ClNO2S2/c7-6-12(9,10)8-2-1-4-11-5-3-8/h1-6H2 |
InChI Key |
KVPJWCLQVQNHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCSC1)S(=O)(=O)CCl |
Origin of Product |
United States |
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